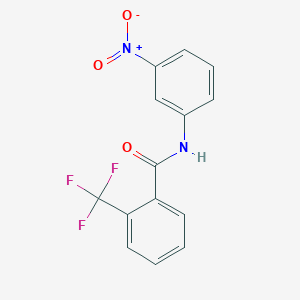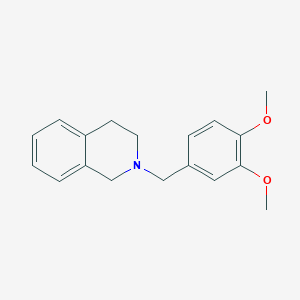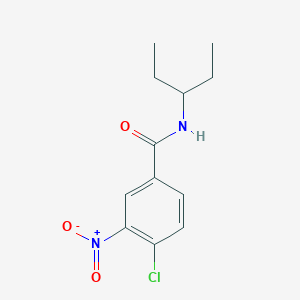
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide, also known as NTFB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzamides and has a molecular formula of C14H9F3N2O3. NTFB is a white to yellowish powder that is sparingly soluble in water and soluble in organic solvents.
作用机制
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide exerts its pharmacological effects by inhibiting the activity of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. However, excessive PARP activity can lead to depletion of cellular energy and ultimately cell death. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide inhibits PARP activity by binding to the enzyme and preventing its activation, thereby sensitizing cancer cells to DNA damage.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the major advantages of using N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its high potency and specificity for PARP inhibition. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a highly effective PARP inhibitor and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of using N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer to cells in culture.
未来方向
There are several future directions for the use of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide in scientific research. One potential direction is the development of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide-based therapeutics for cancer treatment. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical studies as a sensitizer for chemotherapy and radiation therapy, and further research is needed to evaluate its efficacy in clinical trials. Another potential direction is the use of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide as a tool for studying DNA repair mechanisms. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide can be used to selectively inhibit PARP activity and study the downstream effects on DNA repair pathways. Overall, N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a promising compound with significant potential for scientific research and therapeutic development.
合成方法
The synthesis of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide involves the reaction between 3-nitroaniline and 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction proceeds through an electrophilic aromatic substitution mechanism and yields N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide as the final product. The synthesis of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a relatively simple and straightforward process, and the compound can be obtained in high yields.
科学研究应用
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been extensively used in scientific research due to its unique properties. One of the major applications of N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is in the field of biochemistry and molecular biology. N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. PARP inhibition by N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)12-7-2-1-6-11(12)13(20)18-9-4-3-5-10(8-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYQKVZPUCIQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)



![5-(4-chlorophenyl)-2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5754082.png)
![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)


![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)